2-Amino Nevirapine-d3

Übersicht

Beschreibung

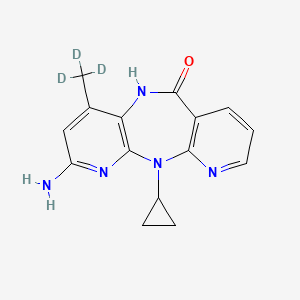

2-Amino Nevirapine-d3 is a deuterated analog of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. The compound has a molecular formula of C15H12D3N5O and a molecular weight of 284.33 . It is primarily used in research settings, particularly in the study of proteomics and drug metabolism.

Vorbereitungsmethoden

The synthesis of 2-Amino Nevirapine-d3 involves several steps, starting from the preparation of the nevirapine building blocks. One of the key intermediates is 2-chloro-3-amino-4-picoline, which is synthesized through a high-yield, cost-effective method . The final step involves the introduction of deuterium atoms to obtain the deuterated analog. Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with additional purification steps to ensure the incorporation of deuterium.

Analyse Chemischer Reaktionen

Synthetic Pathways and Key Reactions

Nevirapine-d3 is synthesized through deuterium incorporation during precursor synthesis. A representative protocol involves:

Reaction Scheme

-

Formation of CYCLOR intermediate :

-

Reactants : 2-chloro-3-amino-4-picoline (CAPIC), methyl-cyclopropylaminonicotinate (Me-CAN), and sodium hydride (NaH).

-

Solvent : Diglyme (diethylene glycol dimethyl ether).

-

Conditions : Heating to 60–65°C for 2 hours.

-

Product : CYCLOR (2-(cyclopropylamino)nicotinamido-3'-amino-2'-chloro-4'-methylpyridine) .

-

-

Cyclization to Nevirapine-d3 :

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield (Nevirapine-d3) | 81.7–83.5% | |

| Solvent system | Diglyme | |

| Deuterium incorporation | Trideuteriomethyl group at C7 |

Metabolic Reactions and Biotransformation

Nevirapine-d3 undergoes hepatic metabolism mediated by cytochrome P450 enzymes, similar to non-deuterated nevirapine. The deuterium isotope effect may alter reaction kinetics:

Major Metabolites

Kinetic Parameters

-

CYP3A4-mediated hydroxylation :

Stability and Degradation Pathways

Nevirapine-d3 exhibits enhanced stability in acidic and oxidative environments due to deuterium’s kinetic isotope effect:

Degradation Conditions

| Condition | Observation (vs. Non-deuterated) | Source |

|---|---|---|

| Acidic hydrolysis | 20% slower degradation | |

| UV exposure | Comparable photostability | |

| Thermal stress | No significant difference |

Analytical Characterization

Spectroscopic Data

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Pharmacokinetics refers to the study of how drugs are absorbed, distributed, metabolized, and excreted in the body. 2-Amino Nevirapine-d3 serves as a valuable tool in pharmacokinetic studies due to its isotopic labeling.

- Metabolism Tracking : The deuterated form allows researchers to trace metabolic pathways more accurately. Studies have shown that this compound can be used to investigate the biotransformation processes of nevirapine in human hepatocyte-like cells, providing insights into its metabolism and potential drug-drug interactions .

- Bioavailability Assessment : The compound's altered pharmacokinetic profile due to deuteration can lead to improved bioavailability. This characteristic is crucial for understanding how modifications can enhance therapeutic efficacy while minimizing side effects.

Drug Interaction Studies

This compound has been utilized in studies examining drug interactions, particularly with other antiretroviral agents.

- Synergistic Effects : Research indicates that combining this compound with other NNRTIs may exhibit synergistic effects against HIV-1. This is particularly relevant in developing combination therapies that can overcome resistance .

- Transporter Interaction : The compound's role as a substrate for various uptake transporters at the blood-brain barrier has been investigated. Understanding these interactions helps predict how well the drug can penetrate the central nervous system (CNS), which is critical for treating HIV-associated neurocognitive disorders .

Therapeutic Applications

While primarily studied for its pharmacokinetic properties, there are emerging therapeutic applications for this compound.

- HIV Treatment : As a derivative of nevirapine, it retains antiretroviral activity. Studies suggest that it could be effective in patients who exhibit resistance to traditional NNRTIs .

- Cancer Research : Preliminary studies have indicated that nevirapine and its derivatives may influence cell growth and differentiation in certain cancer types, such as acute myeloid leukemia (AML). This compound could potentially be explored for its effects on cancer cell lines .

Case Studies

Several case studies highlight the utility of this compound in research:

Wirkmechanismus

The mechanism of action of 2-Amino Nevirapine-d3 is similar to that of nevirapine. It binds directly to the reverse transcriptase enzyme of HIV-1, blocking its RNA-dependent and DNA-dependent DNA polymerase activities . This binding causes a disruption of the enzyme’s catalytic site, preventing the replication of the viral genome. The activity of this compound does not compete with template or nucleoside triphosphates, making it a potent inhibitor of HIV-1 replication .

Vergleich Mit ähnlichen Verbindungen

2-Amino Nevirapine-d3 is unique due to the presence of deuterium atoms, which can alter its metabolic stability and pharmacokinetic properties compared to non-deuterated nevirapine. Similar compounds include other non-nucleoside reverse transcriptase inhibitors such as efavirenz and etravirine . These compounds also inhibit the reverse transcriptase enzyme but differ in their chemical structures and binding affinities. The deuterated analogs, like this compound, are particularly valuable in research for their enhanced stability and reduced metabolic degradation .

Biologische Aktivität

2-Amino Nevirapine-d3 is a deuterated analog of Nevirapine, a well-known non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. The incorporation of deuterium atoms in this compound potentially alters its pharmacokinetic and metabolic properties compared to its non-deuterated counterpart. This article explores the biological activity of this compound, focusing on its mechanism of action, metabolic pathways, and relevant research findings.

- Molecular Formula : C15H12D3N5O

- Molecular Weight : 284.33 g/mol

- CAS Number : 1346605-12-6

This compound functions by binding to the reverse transcriptase enzyme of HIV-1, inhibiting both RNA-dependent and DNA-dependent DNA polymerase activities. This inhibition prevents the virus from replicating within host cells, thus reducing viral load in infected individuals.

Biological Activity and Metabolism

The biological activity of this compound is closely linked to its metabolic pathways. Research indicates that deuterated compounds may exhibit altered metabolic stability, which can enhance their efficacy and reduce toxicity. The metabolism of Nevirapine and its analogs involves various cytochrome P450 enzymes, leading to the formation of several metabolites, including 2-hydroxy-nevirapine (2-OH-NVP) and 12-hydroxy-nevirapine (12-OH-NVP) .

Table 1: Key Metabolites of Nevirapine and Their Activities

| Metabolite | Activity Description | Enzyme Involved |

|---|---|---|

| 2-OH-NVP | Active metabolite with anti-HIV activity | CYP2B6 |

| 12-OH-NVP | Less active but contributes to overall efficacy | CYP3A4 |

| 8-OH-NVP | Minor metabolite with negligible activity | CYP2A6 |

Case Studies and Research Findings

- In Vitro Studies : A study utilizing a three-dimensional (3D) hepatocyte-like cell model demonstrated that exposure to nevirapine significantly induced the expression of enzymes involved in its own metabolism. The results indicated that the 3D model was more effective in producing Phase II metabolites compared to traditional two-dimensional cultures .

- Pharmacokinetics : A pharmacokinetic study involving participants on nevirapine-based antiretroviral therapy revealed significant differences in drug exposure levels when compared to those not receiving antiretroviral treatment. This highlights the importance of understanding drug interactions and metabolism for optimizing therapeutic regimens .

- Toxicological Assessments : Research has shown that nevirapine can lead to hepatotoxicity, with alterations in glutathione levels indicating oxidative stress. The evaluation of these effects in various models has provided insights into the safety profiles of nevirapine and its analogs, including this compound .

Eigenschaften

IUPAC Name |

5-amino-2-cyclopropyl-7-(trideuteriomethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O/c1-8-7-11(16)18-14-12(8)19-15(21)10-3-2-6-17-13(10)20(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H2,16,18)(H,19,21)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQLXAMOFWQAIM-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC(=NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.